molecular formula C16H14FNO3 B6407864 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% CAS No. 1261915-60-9

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%

Cat. No. B6407864
CAS RN: 1261915-60-9
M. Wt: 287.28 g/mol
InChI Key: XVIFONLNGTYXMY-UHFFFAOYSA-N
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid (2-DMAC-6-FBA) is an organic compound with a unique molecular structure. It is an important chemical intermediate for the synthesis of various organic compounds and pharmaceuticals. It is a versatile reagent for the synthesis of various compounds, including polymers, agrochemicals, and pharmaceuticals. 2-DMAC-6-FBA is a useful reagent for the synthesis of polymers, agrochemicals, and pharmaceuticals. It is also used in the synthesis of various compounds, including polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% is a versatile reagent for the synthesis of various compounds, including polymers, agrochemicals, and pharmaceuticals. The reaction proceeds in two steps. In the first step, the 4-aminobenzoic acid reacts with the N,N-dimethylaminocarbonyl chloride to form the amide. In the second step, the 6-fluorobenzoic acid is added to the amide to form the desired product. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and proceeds in the presence of a base, such as potassium carbonate.
Biochemical and Physiological Effects
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of polymers, agrochemicals, and pharmaceuticals. It is also used as a reagent in the synthesis of various compounds, including polymers, agrochemicals, and pharmaceuticals. Additionally, it has been used in the study of enzyme-catalyzed reactions, in the synthesis of various organometallic compounds, and in the synthesis of various polymers.

Advantages and Limitations for Lab Experiments

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% is a versatile reagent for the synthesis of various compounds, including polymers, agrochemicals, and pharmaceuticals. The main advantages of using 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% in laboratory experiments are the ease of use and the high yields of the desired products. Additionally, it is a cost-effective reagent, with a low environmental impact. The main limitation of using 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% in laboratory experiments is the need for a base, such as potassium carbonate, and a Lewis acid, such as zinc chloride, to catalyze the reaction.

Future Directions

The future of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% in scientific research is bright. It can be used in the synthesis of various compounds, including polymers, agrochemicals, and pharmaceuticals. Additionally, it can be used in the study of enzyme-catalyzed reactions, in the synthesis of various organometallic compounds, and in the synthesis of various polymers. Furthermore, it can be used in the synthesis of various compounds for the development of new drugs and agrochemicals. Finally, it can be used in the development of new materials for industrial applications.

Synthesis Methods

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% can be synthesized by the reaction of 4-aminobenzoic acid with N,N-dimethylaminocarbonyl chloride in acetonitrile, followed by the addition of 6-fluorobenzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and is catalyzed by a Lewis acid, such as zinc chloride. The reaction proceeds in two steps. In the first step, the 4-aminobenzoic acid reacts with the N,N-dimethylaminocarbonyl chloride to form the amide. In the second step, the 6-fluorobenzoic acid is added to the amide to form the desired product.

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of polymers, agrochemicals, and pharmaceuticals. It is also used as a reagent in the synthesis of various compounds, including polymers, agrochemicals, and pharmaceuticals. Additionally, it has been used in the study of enzyme-catalyzed reactions, in the synthesis of various organometallic compounds, and in the synthesis of various polymers.

properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-8-6-10(7-9-11)12-4-3-5-13(17)14(12)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIFONLNGTYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691344
Record name 4'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid

CAS RN

1261915-60-9
Record name 4'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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